molecular formula C15H12BrN3OS B2724772 2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-bromophenyl)acetamide CAS No. 86109-61-7

2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-bromophenyl)acetamide

Cat. No.: B2724772
CAS No.: 86109-61-7
M. Wt: 362.25
InChI Key: SPBDQUVZLDTQNC-UHFFFAOYSA-N
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Description

The compound “2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-bromophenyl)acetamide” is a derivative of benzimidazole, which is a type of organic compound. Benzimidazoles are heterocyclic aromatic organic compounds. This type of structure is found in many natural compounds such as vitamin B12 .


Molecular Structure Analysis

The molecular structure of this compound would be based on the structures of benzimidazole and bromophenyl. Benzimidazole is a bicyclic compound consisting of the fusion of benzene and imidazole . The bromophenyl group would be a phenyl ring with a bromine atom attached .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Benzimidazole compounds can participate in a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and coordination reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Properties such as melting point, boiling point, and solubility would need to be determined experimentally .

Scientific Research Applications

Antibacterial and Antifungal Activities

2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-bromophenyl)acetamide and its derivatives have been explored for their potential in antibacterial and antifungal applications. Research indicates that these compounds exhibit significant in vitro activity against a variety of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Enterococcus faecalis, Klebsiella pneumoniae, and Escherichia coli. Furthermore, they have shown efficacy against fungal strains such as Aspergillus fumigatus and Candida albicans. The compounds' cytotoxic properties have also been evaluated using brine shrimp bioassay, revealing good cytotoxic activities for specific derivatives (Devi, Shahnaz, & Prasad, 2022).

Anticancer Activity

Several studies have synthesized derivatives of this compound to assess their potential anticancer activities. One such study synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems, demonstrating considerable anticancer activity against some cancer cell lines when screened in vitro at the National Cancer Institute, USA (Yurttaş, Tay, & Demirayak, 2015).

Corrosion Inhibition

Research into this compound derivatives has also explored their efficacy as corrosion inhibitors. Studies on their application in protecting steel against corrosion in acidic environments have shown promising results, highlighting their potential as effective corrosion inhibiting agents (Yıldırım & Cetin, 2008).

Antimicrobial Resistance

The structural modification of this compound derivatives has led to compounds with potent activity against drug-resistant strains of bacteria, including Methicillin-Resistant Staphylococcus aureus (MRSA). This highlights their potential in addressing the critical challenge of antimicrobial resistance and suggests a promising pathway for the development of new antimicrobial agents (Chaudhari et al., 2020).

Mechanism of Action

The mechanism of action would depend on the specific use of this compound. For example, some benzimidazole derivatives are used as antiparasitic drugs, and they work by inhibiting the polymerization of beta-tubulin .

Safety and Hazards

As with any chemical compound, handling “2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-bromophenyl)acetamide” would require appropriate safety precautions. It’s important to use personal protective equipment and follow standard safety procedures when working with chemical compounds .

Future Directions

The future research directions for this compound could be vast, depending on its properties and potential applications. It could be explored for use in pharmaceuticals, materials science, or other fields .

Properties

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-bromophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrN3OS/c16-10-5-7-11(8-6-10)17-14(20)9-21-15-18-12-3-1-2-4-13(12)19-15/h1-8H,9H2,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPBDQUVZLDTQNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCC(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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